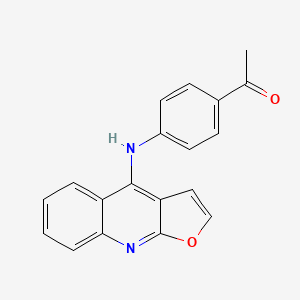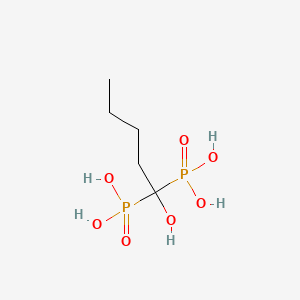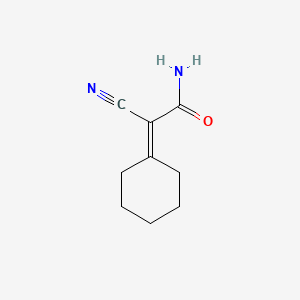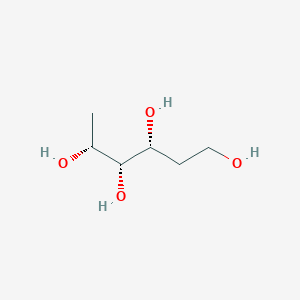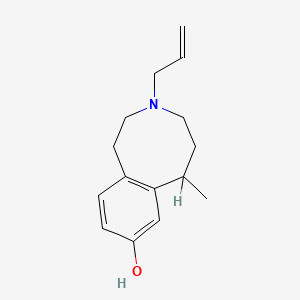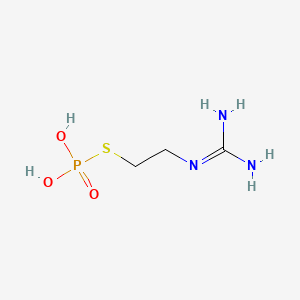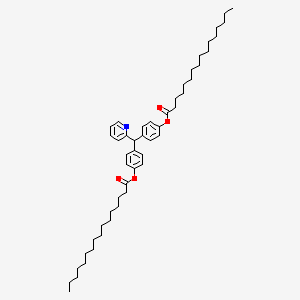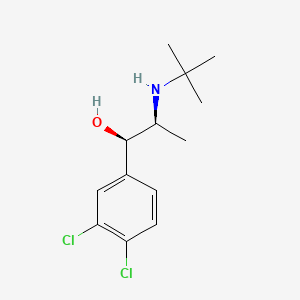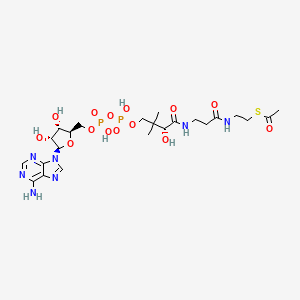![molecular formula C18H18O4S B1197072 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate](/img/structure/B1197072.png)
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate is a complex organic compound with a unique structure that includes a thiophene ring and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the butanoic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenoxy and thiophene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.
相似化合物的比较
Similar Compounds
- 2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenyl succinate
- 4-[2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxo-butanoic acid
Uniqueness
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and butanoic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .
属性
分子式 |
C18H18O4S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
4-[2,6-dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |
InChI 键 |
OIDYLVFJAIPWBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
同义词 |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester BI-L 357 BI-L-357 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



